(4S)-4-aminopiperidin-2-one

Description

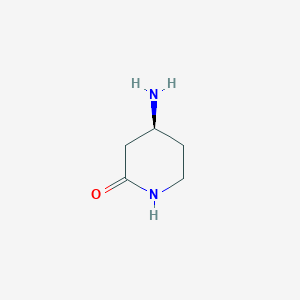

(4S)-4-aminopiperidin-2-one is a chiral piperidine derivative characterized by a six-membered lactam ring with an amino group at the C4 position in the (S)-configuration. The compound’s structure combines a rigid piperidinone backbone with a stereospecific amine moiety, making it a versatile intermediate in pharmaceutical synthesis. Its lactam ring provides conformational stability, while the amine group enables participation in hydrogen bonding and salt formation, critical for biological interactions.

Properties

IUPAC Name |

(4S)-4-aminopiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZBOFGNZPNOOK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)C[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-aminopiperidin-2-one can be achieved through several methods. One common approach involves the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Another method involves the catalytic hydrogenation of 4-piperidone in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability. The reaction conditions are optimized to maintain the desired stereochemistry and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-aminopiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can yield (4S)-4-aminopiperidine, a fully saturated derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: (4S)-4-aminopiperidine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

(4S)-4-aminopiperidin-2-one acts as a building block for synthesizing complex organic molecules. It is instrumental in creating pharmaceuticals and agrochemicals. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, allows for the formation of diverse derivatives that can be tailored for specific applications .

Biology

In biological research, this compound is utilized to study enzyme mechanisms and receptor interactions. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. This property makes it a useful ligand in receptor binding studies .

Medicine

This compound is significant in drug development, particularly for neurological disorders. It serves as a key intermediate in synthesizing drugs that target conditions such as depression and anxiety . Its structural diversity allows researchers to explore various modifications to enhance therapeutic efficacy.

Industry

The compound is also employed in producing polymers and resins, showcasing its utility beyond pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial applications .

Case Study 1: Drug Development

A study highlighted the synthesis of novel derivatives of this compound aimed at enhancing the pharmacological profile of existing drugs targeting serotonin receptors. The derivatives showed improved binding affinities compared to their parent compounds, demonstrating the potential of this compound in developing more effective medications .

Case Study 2: Structural Diversity

Research demonstrated that this compound could be transformed into β-amino-δ-lactams through oxidative radical scission followed by reductive amination-cyclization. These lactams serve as rigidifying motifs in peptide chemistry, illustrating how structural modifications can lead to biologically active compounds .

Data Table: Comparison of Applications

| Application Area | Specific Use | Example Outcomes |

|---|---|---|

| Chemistry | Building block for synthesis | Creation of pharmaceuticals |

| Biology | Enzyme mechanism studies | Insights into receptor interactions |

| Medicine | Drug synthesis | Development of treatments for neurological disorders |

| Industry | Polymer production | Enhanced material properties |

Mechanism of Action

The mechanism of action of (4S)-4-aminopiperidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ketone group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Key Structural Features | Similarity Score* | Notable Properties |

|---|---|---|---|---|

| This compound | 1235440-17-1 | 6-membered lactam, C4-(S)-amine | Reference | High polarity, chiral center |

| 4-Aminopiperidin-2-one hydrochloride | 1260883-24-6 | Hydrochloride salt of parent compound | 0.83 | Enhanced aqueous solubility |

| (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)... | N/A | Piperidine with butanoyl, phenyl substituents | N/A | Increased lipophilicity, CNS targeting |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | Pyrimidine ring with chloro, methyl, COOH | N/A | Acidic, metal-chelating potential |

| (2S)-N-(carbamoylmethyl)-4-methyl-2-[(2S)-pyrrolidin-2-yl... | 9083-38-9 | Pyrrolidine core, carbamoyl substituents | N/A | Hydrogen-bonding capacity, peptide-like |

*Similarity scores based on structural fingerprinting (Tanimoto coefficient ≥0.8 indicates high similarity) .

Key Findings

4-Aminopiperidin-2-one hydrochloride: The hydrochloride derivative exhibits improved solubility in aqueous media compared to the parent compound, making it preferable for formulations requiring high bioavailability .

Piperidine Derivatives with Bulky Substituents: Compounds like the butanoyl-phenylpiperidine analogue () demonstrate enhanced lipophilicity, which improves CNS penetration but may reduce metabolic stability due to steric hindrance .

Pyrimidine vs. Piperidine Cores: 2-Chloro-6-methylpyrimidine-4-carboxylic acid () lacks the lactam ring but shares nitrogen-rich aromaticity. Its carboxylic acid group enables metal coordination, a feature absent in this compound, limiting its utility in metalloenzyme targeting .

Pyrrolidine Analogues: The pyrrolidine-based compound () has a smaller 5-membered ring, reducing conformational flexibility but increasing ring strain. This may affect binding affinity in receptor-ligand interactions compared to the more stable piperidinone scaffold .

Methodological Considerations

Structural elucidation techniques, such as NMR and UV spectroscopy (as applied to Zygocaperoside in ), are essential for confirming stereochemistry and functional group arrangement in analogues . Data mining approaches () further aid in identifying critical substructures, such as the lactam-amine motif, which correlate with biological activity in toxicity and efficacy studies .

Biological Activity

(4S)-4-Aminopiperidin-2-one is a chiral compound that has garnered attention in various fields of medicinal chemistry due to its unique structural features, which include an amino group and a ketone group. This compound is known for its potential biological activities, particularly in enzyme inhibition and receptor interactions.

- Molecular Formula: CHNO

- Molecular Weight: 114.15 g/mol

- Structure: The compound features a piperidine ring with an amino group at the 4-position and a ketone at the 2-position, contributing to its biological reactivity.

The mechanism of action of this compound involves:

- Hydrogen Bonding: The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity.

- Nucleophilic Addition: The ketone group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. For instance:

- Protein Kinase B (PKB) Inhibition: Research indicates that derivatives of aminopiperidine can selectively inhibit PKB, which is crucial in various signaling pathways related to cancer and metabolism .

- Histone Demethylase Inhibition: Compounds with similar structures have shown activity against histone demethylases, which play a role in epigenetic regulation and cancer progression .

Receptor Binding

The compound also exhibits potential for receptor binding. It serves as an intermediate in the synthesis of drugs targeting neurological disorders, indicating its relevance in pharmacology.

Case Studies and Research Findings

- Selectivity Studies:

- In Vivo Efficacy:

- Structure-Activity Relationship (SAR):

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Selectivity/Notes |

|---|---|---|

| (4R)-4-Aminopiperidin-2-one | Similar chemical properties but different activity | Enantiomer with distinct pharmacological profiles |

| 4-Piperidone | Precursor for synthesis | Used in various medicinal chemistry applications |

| 4-Aminopiperidine | Fully reduced form | Found in several bioactive compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.